molecular formula C11H14N2O5 B12327109 1H-Indol-3-ylmethylamine oxalate hemihydrate CAS No. 871825-81-9

1H-Indol-3-ylmethylamine oxalate hemihydrate

Cat. No.: B12327109
CAS No.: 871825-81-9
M. Wt: 254.24 g/mol
InChI Key: UNUQTJTZRFRGBW-UHFFFAOYSA-N
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Description

1H-Indol-3-ylmethylamine oxalate hemihydrate is a chemical compound with the molecular formula C11H14N2O5 and a molecular weight of 254.24 g/mol. It is a derivative of indole, a bicyclic aromatic heterocycle, and is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1H-Indol-3-ylmethylamine oxalate hemihydrate typically involves the reaction of indole-3-methylamine with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hemihydrate form. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

1H-Indol-3-ylmethylamine oxalate hemihydrate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used .

Scientific Research Applications

1H-Indol-3-ylmethylamine oxalate hemihydrate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its role in cell signaling pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which 1H-Indol-3-ylmethylamine oxalate hemihydrate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate these targets, leading to changes in cellular functions and signaling pathways .

Comparison with Similar Compounds

1H-Indol-3-ylmethylamine oxalate hemihydrate can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Tryptamine: A naturally occurring monoamine alkaloid that plays a role in neurotransmission.

What sets this compound apart is its unique oxalate hemihydrate form, which may confer distinct chemical and physical properties .

Properties

CAS No.

871825-81-9

Molecular Formula

C11H14N2O5

Molecular Weight

254.24 g/mol

IUPAC Name

1H-indol-3-ylmethanamine;oxalic acid;hydrate

InChI

InChI=1S/C9H10N2.C2H2O4.H2O/c10-5-7-6-11-9-4-2-1-3-8(7)9;3-1(4)2(5)6;/h1-4,6,11H,5,10H2;(H,3,4)(H,5,6);1H2

InChI Key

UNUQTJTZRFRGBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CN.C(=O)(C(=O)O)O.O

Origin of Product

United States

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